Alimix

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

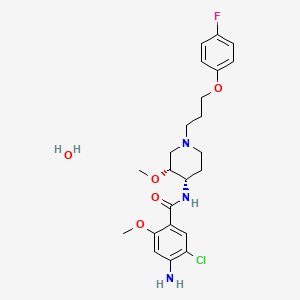

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClFN3O4.H2O/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1H2/t20-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYYXIDJOFZORM-IKGOIYPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CN(CC[C@@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClFN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260779-88-2 | |

| Record name | Cisapride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Prokinetic Agent Cisapride: A Deep Dive into its Mechanism of Action on Gut Motility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cisapride (B12094), formerly marketed as Alimix, is a potent gastroprokinetic agent that enhances motility throughout the gastrointestinal (GI) tract. Its primary mechanism of action is the agonism of serotonin (B10506) 5-HT4 receptors, which facilitates the release of acetylcholine (B1216132) from the myenteric plexus, thereby stimulating smooth muscle contraction. This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying cisapride's effects on gut motility, supported by quantitative data from key preclinical and clinical studies. Detailed experimental protocols for the cited research are provided to facilitate replication and further investigation. The guide also addresses the compound's significant cardiac side effect, the blockade of the hERG potassium channel, which led to its withdrawal from many markets.

Core Mechanism of Action: 5-HT4 Receptor Agonism and Acetylcholine Release

Cisapride's prokinetic effects are primarily mediated through its action as a selective serotonin 5-HT4 receptor agonist in the enteric nervous system.[1][2] This interaction initiates a signaling cascade that culminates in the enhanced release of the excitatory neurotransmitter, acetylcholine (ACh), from cholinergic neurons within the myenteric plexus.[3][4][5] The increased availability of ACh at the neuromuscular junction of the gut wall leads to augmented smooth muscle contraction and coordinated peristaltic activity.[5][6]

The signaling pathway initiated by cisapride's binding to the 5-HT4 receptor is depicted below:

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies, illustrating the potency and efficacy of cisapride.

Table 1: Receptor Binding and Functional Potency

| Parameter | Value | Species/System | Reference |

| 5-HT4 Receptor | |||

| EC50 (Agonism) | 140 nM | - | [7] |

| hERG K+ Channel | |||

| IC50 (Blockade) | 6.5 nM | HEK293 cells | [8] |

| IC50 (Blockade) | 9.4 nM | - | [7] |

| Isolated Gut Preparations | |||

| EC50 (Ileum Contraction) | 9.2 x 10-9 M | Guinea Pig | [2] |

| EC50 (Antroduodenal Coordination) | 1.9 x 10-7 M | Guinea Pig | [2] |

| EC50 (Colon Ascendens Contraction) | 3.5 x 10-8 M | Guinea Pig | [2] |

Table 2: Effects on Esophageal Motility

| Parameter | Treatment | Baseline | Post-treatment | Species | Reference |

| Lower Esophageal Sphincter Pressure (mmHg) | Cisapride (10 mg, oral) | 20.6 ± 2.3 | 28.9 ± 2.3 | Human | [9] |

| Lower Esophageal Sphincter Pressure (mmHg) | Cisapride (0.5 mg/kg, oral) | 29.1 (23.6-48.4) | 44.4 (38.6-77.3) at 1h | Dog | [10][11] |

| Peristaltic Wave Amplitude (% increase) | Cisapride (0.15 mg/kg, IV) | - | +84% | Human (Infants) | [2] |

| Peristaltic Wave Duration (% increase) | Cisapride (0.15 mg/kg, IV) | - | +24% | Human (Infants) | [2] |

Table 3: Effects on Gastric Emptying

| Parameter | Treatment | Control/Placebo (T1/2 min) | Cisapride (T1/2 min) | Species | Reference |

| Gastric Emptying Half-Time (Solid Meal) | Cisapride (30-60 mg/day, oral) | 113 ± 4 | 94 ± 6 | Human | [12] |

| Gastric Emptying Half-Time (Liquid Meal) | Cisapride (20 mg, oral) | 73 (median) | 60 (median) | Human | [13] |

| Gastric Emptying Half-Time (Tracer-labeled meal) | Cisapride (10 mg q.i.d.) | 78 ± 40 | 18 ± 7 | Human (Critically ill) | [1] |

| Gastric Emptying Half-Time (Semisolid Meal) | Cisapride (8 mg, IV) | 121 (median) | 42 (median) | Human (Anorexia nervosa) | [14] |

Table 4: Effects on Colonic Transit

| Parameter | Treatment | Control/Placebo | Cisapride | Species | Reference |

| Total Colon Half-Emptying Time (hours) | Cisapride (10 mg, oral) | 38.5 ± 7.2 | 11.1 ± 2.9 | Human | [3] |

| Cecum & Ascending Colon Half-Emptying Time (hours) | Cisapride (10 mg, oral) | 1.68 ± 0.4 | 0.72 ± 0.15 | Human | [3] |

| Left-sided Colonic Transit Time (hours) | Cisapride (10 mg q.i.d.) | - | Reduced from 24.2 to 13.8 | Human (Spinal cord injury) | [15] |

Detailed Experimental Protocols

In Vitro Guinea Pig Ileum Contractility Assay

This assay is a classic method to assess the prokinetic activity of compounds.

-

Tissue Preparation: Male guinea pigs are euthanized, and the terminal ileum is excised and placed in Krebs solution. Longitudinal muscle-myenteric plexus preparations are obtained by stripping away the mucosa and submucosa. 2-3 cm segments are cut for mounting.

-

Organ Bath Setup: The ileal segments are suspended in a 10 mL organ bath containing Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1) maintained at 37°C and bubbled with 95% O2 and 5% CO2. One end of the tissue is fixed, and the other is connected to an isometric force transducer.

-

Experimental Procedure: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g. Transmural electrical stimulation (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration, supramaximal voltage) is applied to elicit twitch contractions. After a stable baseline is achieved, cumulative concentrations of cisapride are added to the organ bath.

-

Data Analysis: The amplitude of the twitch contractions is measured, and the effect of cisapride is expressed as a percentage of the baseline response. A dose-response curve is constructed to determine the EC50 value.[16]

hERG Potassium Channel Electrophysiology

This assay is crucial for assessing the cardiac safety profile of a drug.

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are cultured under standard conditions.

-

Electrophysiological Recording: The whole-cell patch-clamp technique is used to record hERG currents.

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4).

-

Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2).

-

-

Voltage-Clamp Protocol: A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV for 2-5 seconds to activate and inactivate the channels, and then a repolarizing step to -50 mV to record the deactivating tail current.

-

Drug Application and Data Analysis: Baseline currents are recorded, followed by the perfusion of increasing concentrations of cisapride. The peak tail current amplitude at -50 mV is measured, and the percentage of inhibition is calculated for each concentration to construct a concentration-response curve and determine the IC50 value.[8][17]

In Vivo Gastrointestinal Manometry in Dogs

This technique allows for the direct measurement of contractile activity in different regions of the gut.

-

Animal Preparation: Adult beagle dogs are fasted overnight. A high-resolution manometry catheter with multiple pressure sensors is passed through the nose into the esophagus and stomach.

-

Procedure: After an adaptation period, baseline lower esophageal sphincter (LES) pressure and esophageal peristalsis are recorded. Cisapride (e.g., 0.5 mg/kg, oral) is administered, and recordings are continued for several hours to assess the drug's effect on LES pressure and esophageal contractility.[10][11]

-

Data Analysis: Manometric data are analyzed to determine changes in LES pressure, and the amplitude, duration, and velocity of peristaltic waves.

Human Gastric Emptying Scintigraphy

This is a standard clinical method to quantify the rate of gastric emptying.

-

Patient Preparation: Patients fast overnight. Prokinetic and opioid medications are withheld for at least 48 hours prior to the study.

-

Procedure: The patient consumes a standardized meal (e.g., egg meal) labeled with a radioisotope (e.g., 99mTc-sulfur colloid). Serial images of the stomach are acquired using a gamma camera at specific time points (e.g., 0, 1, 2, and 4 hours).

-

Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to calculate the gastric emptying half-time (T1/2).[1][12]

Human Colonic Transit Time Measurement

This method assesses the time it takes for material to pass through the colon.

-

Procedure (Radiopaque Markers): The patient ingests a capsule containing a known number of radiopaque markers (e.g., 24). Abdominal X-rays are taken on subsequent days (e.g., day 5) to count the number of remaining markers in different segments of the colon (right, left, and rectosigmoid).

-

Data Analysis: The colonic transit time is calculated based on the number and location of the retained markers. A retention of >20% of markers on day 5 is generally considered abnormal.[13][18]

Effects on Different Regions of the Gastrointestinal Tract

Cisapride exerts its prokinetic effects throughout the GI tract:

-

Esophagus: Cisapride increases lower esophageal sphincter (LES) pressure and the amplitude and duration of esophageal peristaltic contractions, which is beneficial in gastroesophageal reflux disease (GERD).[2][9]

-

Stomach: It enhances gastric motility and accelerates gastric emptying of both solids and liquids in patients with gastroparesis.[1][12][14]

-

Small Intestine: Cisapride stimulates small intestinal motor activity.[19]

-

Colon: It accelerates colonic transit time, making it effective in the treatment of chronic constipation.[3][15][20]

Cardiac Side Effects: hERG Channel Blockade

Despite its efficacy as a prokinetic agent, cisapride was withdrawn from many markets due to serious cardiac side effects, including QT interval prolongation and torsades de pointes.[8] This is caused by its high-affinity blockade of the human ether-à-go-go-related gene (hERG) potassium channel, which plays a critical role in cardiac repolarization.[8][17] The IC50 for hERG channel blockade is in the low nanomolar range, which is within the therapeutic plasma concentrations of the drug, creating a narrow therapeutic window.[7][8]

Conclusion

Cisapride is a potent gastroprokinetic agent with a well-defined mechanism of action centered on 5-HT4 receptor agonism and subsequent acetylcholine release in the myenteric plexus. Its efficacy in enhancing motility throughout the gastrointestinal tract has been demonstrated in a multitude of preclinical and clinical studies. However, its significant off-target effect on the hERG potassium channel, leading to life-threatening cardiac arrhythmias, underscores the critical importance of thorough safety pharmacology profiling in drug development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating novel prokinetic agents, with the aim of developing safer and more effective therapies for gastrointestinal motility disorders.

References

- 1. Gastric emptying in critically ill patients is accelerated by adding cisapride to a standard enteral feeding protocol: results of a prospective, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Motor-stimulating properties of cisapride on isolated gastrointestinal preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. esht.nhs.uk [esht.nhs.uk]

- 5. Effects of cisapride on cholinergic neurotransmission and propulsive motility in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of six weeks of treatment with cisapride in gastroparesis and intestinal pseudoobstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cisapride in Chronic Idiopathic Constipation: Clinical Response and Effect on Colonic Transit Time - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Prokinetic" treatment of constipation-predominant irritable bowel syndrome: a placebo-controlled study of cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. avmajournals.avma.org [avmajournals.avma.org]

- 11. High-resolution manometric evaluation of the effects of cisapride and metoclopramide hydrochloride administered orally on lower esophageal sphincter pressure in awake dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Open label study of long-term effectiveness of cisapride in patients with idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. radiopaedia.org [radiopaedia.org]

- 14. henryford.com [henryford.com]

- 15. Objective and subjective results of a randomized, double-blind, placebo-controlled trial using cisapride to treat gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prejunctional muscarinic (M1)-receptor interactions on guinea-pig ileum: lack of effect of cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. genieur.eu [genieur.eu]

- 19. Use of Human In Vitro Gut Specimens for Translational Neurogastroenterology and Motility in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

What is the pharmacology of Alimix (Cisapride)?

An In-depth Technical Guide to the Pharmacology of Cisapride (B12094)

Introduction

Cisapride is a gastroprokinetic agent that enhances or restores motility throughout the gastrointestinal (GI) tract.[1][2] Chemically, it is a substituted piperidinyl benzamide, related to metoclopramide.[1][2] It was developed by Janssen Pharmaceuticals in 1980 and has been marketed under trade names such as Propulsid and Prepulsid.[3] Cisapride was primarily used to treat conditions like gastroesophageal reflux disease (GERD), gastroparesis, and non-ulcer dyspepsia.[2][3][4] However, due to serious cardiac side effects, specifically the potential to cause life-threatening arrhythmias, its use has been withdrawn or severely restricted in many countries.[3][5] Despite this, it remains in use in veterinary medicine, particularly for treating megacolon in cats and GI stasis in rabbits.[3] This guide provides a detailed overview of the pharmacology of Cisapride for a scientific audience.

Pharmacodynamics

Primary Mechanism of Action

Cisapride's primary mechanism of action is the selective agonism of serotonin (B10506) 5-HT₄ receptors located on enteric neurons in the myenteric plexus.[3][5][6][7] Activation of these receptors enhances the physiological release of the neurotransmitter acetylcholine (B1216132) (ACh).[2][7][8] The increased availability of ACh at the neuromuscular junction of the GI tract stimulates muscarinic receptors on smooth muscle cells, thereby increasing motility, coordination, and tone of the esophagus, stomach, small intestine, and colon.[3][4][8] Unlike metoclopramide, Cisapride is largely devoid of central nervous system depressant or antidopaminergic effects, as it does not significantly block dopamine (B1211576) receptors.[1][2][6]

Caption: Cisapride's 5-HT₄ receptor agonist activity on enteric neurons.

Cardiovascular Effects and Off-Target Activity

The primary safety concern with Cisapride is its ability to prolong the QT interval of the electrocardiogram (ECG), which creates a risk for serious cardiac arrhythmias, including Torsades de Pointes and ventricular fibrillation.[3][8][9][10] This effect is not related to its prokinetic mechanism but is due to off-target blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1).[11] The hERG channel is critical for the repolarization phase of the cardiac action potential. By blocking this channel, Cisapride delays repolarization, leading to a lengthened QT interval.[9][12] The risk is dose-dependent and significantly exacerbated by factors that increase Cisapride plasma concentrations or have additive QT-prolonging effects.[9][10][12]

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion

Cisapride is administered orally.[1] Its bioavailability is relatively low, around 30-40%.[3] The drug is highly protein-bound in the plasma, at approximately 97.5%.[3]

The metabolism of Cisapride is the most critical aspect of its pharmacokinetics, particularly concerning drug interactions. It is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][10][13][14] The major metabolic pathway is oxidative N-dealkylation at the piperidine (B6355638) nitrogen, which forms the primary metabolite, norcisapride.[13][14] Other minor pathways include aromatic hydroxylation.[15] Due to its reliance on CYP3A4, co-administration with potent inhibitors of this enzyme can dramatically increase Cisapride plasma levels, elevating the risk of cardiotoxicity.[8][10][16]

The elimination half-life of Cisapride is approximately 10 hours, though it can be considerably longer in elderly patients.[3][17] Excretion occurs through both renal and biliary pathways.[3]

Caption: Primary metabolic pathways of Cisapride via Cytochrome P450 enzymes.

Quantitative Pharmacological Data

The pharmacological profile of Cisapride is defined by several key quantitative parameters derived from in vitro and clinical studies.

Table 1: Receptor and Ion Channel Binding & Activity

| Target | Parameter | Value | Reference |

|---|---|---|---|

| 5-HT₄ Receptor | EC₅₀ | 140 nM | [11] |

| hERG (Kv11.1) Channel | IC₅₀ | 9.4 nM | [11] |

| Kv4.3 Channel | IC₅₀ | 9.8 µM |[11] |

Table 2: Key Pharmacokinetic Parameters

| Parameter | Value | Population / Condition | Reference |

|---|---|---|---|

| Bioavailability | 30 - 40% | Adults | [3] |

| Protein Binding | 97.5% | Adults | [3] |

| Elimination Half-life | ~10 hours | Healthy Adults | [3] |

| Elimination Half-life | 21.8 ± 10.6 hours | Elderly Patients | [17] |

| Apparent Kₘ (Metabolism) | 8.6 ± 3.5 µM | Human Liver Microsomes | [14] |

| Vₘₐₓ (Norcisapride formation) | 155 ± 91 pmol/min/mg | Human Liver Microsomes | [15] |

| Kₘ (Norcisapride formation) | 23.4 ± 8.6 µM | Human Liver Microsomes | [15] |

| Oral Plasma Clearance | 380 ± 161 ml/min | Hemodialysis Patients |[18] |

Table 3: Clinical and Drug Interaction Data

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| QTc Interval | Cisapride 10mg tid vs. Baseline | +13 ± 15 ms (B15284909) increase | [12] |

| Cₘₐₓ | 10mg dose with Grapefruit Juice | 87 ± 40 ng/mL (vs. 65 ± 398 ng/mL with water) | [19] |

| AUC(₀₋₂₅) | 10mg dose with Grapefruit Juice | 580 ± 289 h*ng/mL (vs. 418 ± 280 with water) |[19] |

Drug Interactions

Drug interactions are a major concern with Cisapride, primarily due to its metabolism and cardiac effects.

Pharmacokinetic Interactions

The most critical interactions involve potent inhibitors of the CYP3A4 enzyme.[8][10] Co-administration with these drugs can lead to significantly elevated plasma concentrations of Cisapride, increasing the risk of QT prolongation.[8][9][16]

-

Strong Inhibitors (Contraindicated):

-

Other Interactions:

Pharmacodynamic Interactions

Cisapride should not be used with other medications that are known to prolong the QT interval. The additive effect increases the risk of cardiac arrhythmias.[10] Examples include certain antiarrhythmics (e.g., quinidine, procainamide, sotalol), tricyclic antidepressants, and some antipsychotics.[10] Additionally, the prokinetic effects of Cisapride can be compromised by anticholinergic drugs.[8]

Caption: Logic of Cisapride's interaction with a CYP3A4 inhibitor.

Cited Experimental Methodologies

Detailed experimental protocols are not fully available in the cited review articles. However, the methodologies employed in the key studies can be summarized as follows:

-

Identification of Metabolic Pathways:

-

Protocol: In vitro studies utilized human liver microsomes (HLMs) and a panel of recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2C8) expressed in cell lines.[13][15] Cisapride was incubated with these preparations, and the formation of metabolites (e.g., norcisapride) was quantified using High-Performance Liquid Chromatography (HPLC) or gas chromatography.[15][18] To identify the specific enzymes involved, correlation studies were run comparing metabolite formation rates with the known activities of specific CYPs in a panel of HLMs. Additionally, isoform-specific chemical inhibitors (e.g., ketoconazole for CYP3A4) were used to demonstrate their effect on Cisapride metabolism.[15]

-

-

Clinical Pharmacokinetic and Interaction Studies:

-

Protocol: Healthy volunteers or specific patient populations were enrolled in randomized, crossover design studies.[19][20] Subjects received a single oral dose of Cisapride with a potential interactor (e.g., grapefruit juice) or a control (e.g., water).[19] Serial blood samples were collected over a defined period (e.g., 24-25 hours), and plasma concentrations of Cisapride and its metabolites were measured by HPLC.[19] Standard pharmacokinetic parameters like Cₘₐₓ, Tₘₐₓ, and AUC were then calculated using noncompartmental methods to determine the significance of any interaction.[19][20]

-

-

Assessment of Cardiac Effects:

-

Protocol: Clinical studies prospectively enrolled patients indicated for Cisapride therapy.[12] Exclusion criteria included pre-existing conditions or medications known to affect cardiac conduction.[12] Patients were administered escalating doses of Cisapride (e.g., 5 mg tid followed by 10 mg tid).[12] Twelve-lead ECGs were performed at baseline and at the completion of each dosing stage to measure the corrected QT (QTc) interval.[12] Holter monitoring was also used in some cases to detect arrhythmias over a longer duration.[12]

-

Caption: Workflow for an in vitro study to identify Cisapride-metabolizing enzymes.

Conclusion

Cisapride is a potent gastroprokinetic agent whose therapeutic action is mediated by 5-HT₄ receptor agonism. Its efficacy in treating motility disorders like GERD and gastroparesis is well-documented.[1][4] However, its clinical utility is severely limited by a significant pharmacodynamic liability: the blockade of the hERG potassium channel, which leads to QT interval prolongation and a risk of fatal arrhythmias.[3][9] The drug's pharmacokinetic profile, characterized by extensive metabolism via CYP3A4, makes it highly susceptible to drug-drug interactions that can amplify its cardiotoxicity.[3][10] This complex interplay between efficacy, off-target effects, and metabolic vulnerabilities underscores the challenges in its clinical use and led to its withdrawal from many markets.

References

- 1. Cisapride. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cisapride. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cisapride - Wikipedia [en.wikipedia.org]

- 4. Cisapride: a gastrointestinal prokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 7. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]

- 8. Cisapride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. Prokinetic agents and QT prolongation: a familiar scene with new actors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cisapride :: Crediblemeds [crediblemeds.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. QT interval effects of cisapride in the clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evidence of impaired cisapride metabolism in neonates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Interaction of cisapride with the human cytochrome P450 system: metabolism and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cisapride. Drug interactions of clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic characteristics of cisapride in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and pharmacodynamics of cisapride in patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Influence of grapefruit juice on cisapride pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cisapride: a potential model substrate to assess cytochrome P4503A4 activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Prokinetic Agent: A Technical History of Cisapride (Alimix)

Executive Summary: Cisapride (B12094), marketed under trade names including Alimix and Propulsid, was a novel gastroprokinetic agent developed by Janssen Pharmaceutica in 1980.[1] It represented a significant therapeutic advancement for patients with gastrointestinal motility disorders, such as gastroparesis and gastroesophageal reflux disease (GERD).[1][2] Cisapride's unique mechanism of action, primarily as a selective serotonin (B10506) 5-HT4 receptor agonist, offered a targeted approach to enhancing gut motility.[1][3] However, reports of serious cardiac adverse events, specifically QT interval prolongation and life-threatening arrhythmias, led to its eventual withdrawal from many markets, including the United States in 2000.[1][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of cisapride, intended for researchers, scientists, and drug development professionals.

Discovery and Preclinical Development

The development of cisapride emerged from research into the role of serotonin receptors in gastrointestinal function.[5] Scientists at Janssen Pharmaceutica synthesized and screened a series of benzamide (B126) derivatives to identify a compound with potent prokinetic activity but lacking the dopamine (B1211576) D2 receptor antagonism responsible for the central nervous system side effects of its predecessor, metoclopramide.[6]

Chemical Synthesis

The chemical synthesis of cisapride, systematically named cis-4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide, involves a multi-step process.[7] A key industrial method involves the reductive amination of 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone. This is followed by a reaction with the mixed anhydride (B1165640) of 4-amino-5-chloro-2-methoxy-benzoic acid and ethyl chloroformate to yield the final cisapride molecule.[3][8][9] The synthesis is designed to selectively produce the cis-isomer, which possesses the desired pharmacological activity.[10]

Preclinical Pharmacology

In Vitro Studies:

Early in vitro experiments were crucial in elucidating cisapride's mechanism of action. Studies using isolated muscle strips from animal models, such as the guinea pig ileum and colon, demonstrated that cisapride induced dose-dependent contractions.[11] These contractions were found to be largely independent of cholinergic and nicotinic receptor stimulation, pointing towards a novel mechanism.[11][12]

Experimental Protocol: Isolated Guinea Pig Ileum Contraction Assay

-

Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Transducer Attachment: One end of the ileum segment is fixed, and the other is attached to an isometric force transducer to measure muscle contractions.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension of 1 gram for at least 60 minutes, with the bath solution being changed every 15 minutes.

-

Drug Administration: Cisapride is added to the organ bath in a cumulative, dose-response manner (e.g., 4 nM, 40 nM, 400 nM).[11]

-

Data Acquisition: The contractile responses are recorded and analyzed. The effects of antagonists, such as atropine (B194438) or tetrodotoxin, can be evaluated by pre-incubating the tissue with these agents before adding cisapride.[11]

In Vivo Studies:

Preclinical in vivo studies in animal models, including dogs, confirmed the prokinetic effects of cisapride.[13] These studies demonstrated that cisapride accelerates gastric emptying, increases intestinal transit, and enhances lower esophageal sphincter pressure.

Mechanism of Action: A Serotonergic Pathway

Cisapride's primary mechanism of action is as a selective agonist of the serotonin 5-HT4 receptor.[1][3] These receptors are located on enteric neurons in the myenteric plexus.[3][8]

Signaling Pathway:

Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a downstream signaling cascade.[1][5] This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][5] Elevated cAMP levels then activate protein kinase A (PKA).[1][5] This signaling pathway ultimately enhances the release of acetylcholine (B1216132) from cholinergic nerve endings in the gut wall.[1][3][12] Acetylcholine then acts on muscarinic receptors on smooth muscle cells to increase gastrointestinal motility.[1]

Figure 1: Simplified signaling pathway of Cisapride's prokinetic action.

Pharmacokinetics

Cisapride is administered orally and has a bioavailability of approximately 30-40%.[1] It is highly protein-bound (97.5%) and is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] The elimination half-life of cisapride is approximately 10 hours.[1]

| Pharmacokinetic Parameter | Value |

| Bioavailability | 30-40%[1] |

| Protein Binding | 97.5%[1] |

| Metabolism | Hepatic (CYP3A4)[1] |

| Elimination Half-life | 10 hours[1] |

| Excretion | Kidney and Bile Duct[1] |

Table 1: Pharmacokinetic Properties of Cisapride

Clinical Development and Efficacy

Cisapride underwent numerous clinical trials to evaluate its efficacy in treating various gastrointestinal motility disorders.

Gastroparesis

Gastroparesis is a condition characterized by delayed gastric emptying in the absence of a mechanical obstruction. Clinical trials demonstrated that cisapride could significantly accelerate gastric emptying of solids in patients with idiopathic and diabetic gastroparesis.[14][15]

Experimental Protocol: Radionuclide Gastric Emptying Scintigraphy

-

Patient Preparation: Patients are required to fast overnight. Any medications that could affect gastrointestinal motility are withheld for a specified period before the study.

-

Radiolabeled Meal: A standardized meal, typically a low-fat, egg-based meal, is labeled with a radionuclide, such as Technetium-99m sulfur colloid.

-

Image Acquisition: Immediately after ingestion of the meal, the patient is positioned under a gamma camera. Serial images of the stomach are acquired at specific time points (e.g., 0, 1, 2, and 4 hours).

-

Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to determine the rate of gastric emptying. The results are often expressed as the percentage of the meal remaining at various time points or as the gastric emptying half-time (T50).

| Study | N | Diagnosis | Cisapride Dose | Outcome |

| Abell et al. (1991)[14] | 19 | Severe Gastroparesis | 20 mg t.i.d. | Significant acceleration of solid gastric emptying (P = 0.005) vs. placebo. No significant symptom improvement. |

| Camilleri et al. (1989)[15] | 11 | Gastroparesis | 10 mg t.i.d. | Significant increase in solid gastric emptying (p < 0.05) vs. placebo. |

| Stacher et al. (1997)[16] | 24 | Severe Gastroparesis | 20 mg t.i.d. | Significant improvement in gastric emptying in 10 patients (P < 0.05) over 2 years. |

Table 2: Summary of Selected Clinical Trials of Cisapride in Gastroparesis

Gastroesophageal Reflux Disease (GERD)

Cisapride was also indicated for the symptomatic treatment of nocturnal heartburn due to GERD.[17] Clinical studies showed that cisapride could reduce the symptoms of heartburn and improve endoscopic healing in patients with GERD.[2][7]

| Study | N | Cisapride Dose | Outcome |

| Castell et al. (1998)[7] | 177 | 10 or 20 mg q.i.d. | 20 mg dose significantly reduced heartburn at 4, 8, and 12 weeks vs. placebo. Endoscopic healing was significantly higher with 20 mg cisapride (51% vs 36% for placebo, p ≤ 0.044). |

| Kahrilas et al. (1998)[2] | 60 | 20 mg b.d. | Significantly higher prevention of heartburn (40% vs. 21% for placebo, P = 0.017) after a provocative meal. |

Table 3: Summary of Selected Clinical Trials of Cisapride in GERD

Safety and Withdrawal from the Market

The widespread use of cisapride revealed a significant safety concern: the risk of serious cardiac arrhythmias, including QT interval prolongation and torsades de pointes.[3][8] These adverse events were more likely to occur in patients with pre-existing cardiac conditions, electrolyte imbalances, or those taking other medications that inhibit CYP3A4, leading to increased plasma concentrations of cisapride.[12]

Experimental Protocol: hERG Channel Assay

The cardiotoxicity of cisapride is primarily due to its blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This channel is critical for cardiac repolarization.

-

Cell Line: A mammalian cell line (e.g., HEK 293) stably expressing the hERG channel is used.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG potassium current.

-

Voltage Protocol: A specific voltage-clamp protocol is applied to the cells to elicit and measure the hERG current.

-

Drug Application: Cisapride is applied to the cells at various concentrations to determine its inhibitory effect on the hERG current.

-

Data Analysis: The concentration-response curve is plotted to calculate the IC50 value, which is the concentration of the drug that inhibits 50% of the hERG current.

The U.S. Food and Drug Administration (FDA) issued warnings to healthcare professionals about these risks, and the drug's labeling was updated multiple times.[1] Despite these measures, reports of adverse events continued. As of December 31, 1999, cisapride use was associated with 341 reports of heart rhythm abnormalities, including 80 deaths.[4] Consequently, Janssen Pharmaceutica, in consultation with the FDA, voluntarily withdrew cisapride from the U.S. market on July 14, 2000.[1][4] The drug was also withdrawn or its use restricted in many other countries.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Cisapride 20 mg b.d. for preventing symptoms of GERD induced by a provocative meal. The CIS-USA-89 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US6218542B1 - Synthesis of cisapride - Google Patents [patents.google.com]

- 4. Effect of chronic administration of cisapride on gastric emptying of a solid meal and on dyspeptic symptoms in patients with idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cisapride for gastroesophageal reflux disease: a placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN1233240A - The synthetic method of cisapride - Google Patents [patents.google.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. Cisapride treatment for gastro‐oesophageal reflux in children - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. drugs.com [drugs.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. fda.gov [fda.gov]

- 16. Cisapride in the long-term treatment of chronic gastroparesis: a 2-year open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effect of different dosage schedules of cisapride on gastric emptying in idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Alimix (Cisapride): A Comprehensive Technical Guide on its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisapride (B12094), marketed under trade names such as Alimix and Propulsid, is a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract.[1] It was first synthesized by Janssen Pharmaceuticals in 1980.[1] Cisapride functions primarily as a selective serotonin (B10506) 5-HT₄ receptor agonist, which indirectly stimulates parasympathetic nerve activity by promoting the release of acetylcholine (B1216132) in the myenteric plexus.[1][2] This mechanism of action made it a therapeutic option for conditions such as gastroesophageal reflux disease (GERD) and gastroparesis.[1][3] However, due to significant safety concerns related to serious cardiac side effects, including long QT syndrome and arrhythmias, its use has been withdrawn or severely restricted in many countries.[1][2][4] This guide provides an in-depth technical overview of the molecular structure, physicochemical properties, pharmacology, and key experimental methodologies related to Cisapride.

Molecular Structure and Physicochemical Properties

Cisapride is a substituted piperidinyl benzamide (B126) derivative.[4] Its chemical structure is characterized by a complex arrangement of aromatic and heterocyclic moieties.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide[4][5] |

| CAS Number | 81098-60-4[4][6] |

| Chemical Formula | C₂₃H₂₉ClFN₃O₄[4][6] |

| Molecular Weight | 465.9 g/mol [4][5] |

| Synonyms | R 51619, Prepulsid, Propulsid, Enteropride[4][6][7] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 109.8 °C (monohydrate) | [7] |

| pKa | 7.9 (primary, associated with the piperidinyl nitrogen) | [3] |

| LogP (computed) | 3.4 | [5] |

| Solubility | Practically insoluble in water.[4][7] Soluble in DMSO (to 100 mM) and acetone.[7] Sparingly soluble in methanol.[7] | |

| Appearance | White to slightly beige powder.[8] |

Pharmacology and Mechanism of Action

Cisapride's primary pharmacological effect is the enhancement of gastrointestinal motility. This is achieved through its action as a selective agonist at serotonin 5-HT₄ receptors.[1][2]

5-HT₄ Receptor Agonism

The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gαs subunit. Activation of this receptor by an agonist like Cisapride initiates a downstream signaling cascade.

Signaling Pathway Details:

-

Receptor Binding: Cisapride binds to the 5-HT₄ receptor on myenteric neurons.

-

G-Protein Activation: This binding event activates the associated Gαs protein.

-

Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Acetylcholine Release: PKA activation ultimately results in an increased release of acetylcholine (ACh) from the neuron terminals.[2]

This released ACh then acts on muscarinic receptors on gastrointestinal smooth muscle cells, leading to increased muscle contraction and enhanced motility.[2]

Other Potential Mechanisms

Some studies have suggested that Cisapride may also have actions independent of the 5-HT₄ receptor, including a possible direct effect on smooth muscle, though the primary mechanism is considered to be the facilitation of acetylcholine release.

Pharmacokinetics and Pharmacodynamics

A summary of key pharmacokinetic and pharmacodynamic parameters for Cisapride is provided below.

Pharmacokinetic Properties

| Parameter | Value | Details |

| Bioavailability | 30-40% | Subject to significant first-pass metabolism.[1] |

| Protein Binding | 97.5% | Primarily binds to albumin.[1] |

| Metabolism | Hepatic | Extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] |

| Elimination Half-life | ~10 hours | Can be prolonged in elderly patients.[1][9] |

| Excretion | Urine and Feces | The parent drug and its metabolites are eliminated via both renal and biliary routes. |

Pharmacodynamic Properties

| Parameter | Value | Target/Effect |

| EC₅₀ | 140 nM | 5-HT₄ Receptor Agonism[1] |

| IC₅₀ | 9.4 nM | hERG Potassium Channel Blockade[1] |

The potent blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel is the primary mechanism responsible for the observed cardiac side effects, as it leads to a prolongation of the QT interval and an increased risk of potentially fatal arrhythmias.

Experimental Protocols

Characterization of Cisapride's interaction with the 5-HT₄ receptor involves various in-vitro assays. Below are generalized methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like Cisapride) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibitory constant (Ki) of Cisapride for the 5-HT₄ receptor.

Materials:

-

Receptor Source: Membrane preparations from cells expressing 5-HT₄ receptors (e.g., guinea pig striatum).[4]

-

Radioligand: A high-affinity 5-HT₄ receptor antagonist, such as [³H]-GR113808.[4]

-

Test Compound: Cisapride, dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

Methodology:

-

Incubation: In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radioligand ([³H]-GR113808) and varying concentrations of unlabeled Cisapride.

-

Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).

-

Filtration: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding inhibition against the logarithm of the Cisapride concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Cisapride that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assay: Acetylcholine Release

This assay measures the functional consequence of 5-HT₄ receptor activation by quantifying the release of acetylcholine from neuronal preparations.

Objective: To measure the effect of Cisapride on acetylcholine release from myenteric plexus neurons.

Materials:

-

Tissue Preparation: Isolated strips of guinea pig ileum or colon containing the myenteric plexus.

-

Radiolabeling: [³H]-Choline to label the acetylcholine stores within the neurons.

-

Stimulation: Electrical field stimulation (EFS) to evoke neurotransmitter release.

-

Test Compound: Cisapride.

-

Inhibitors: Tetrodotoxin (to block neuronal action potentials) and atropine (B194438) (to block muscarinic receptors) can be used as controls.[6]

Methodology:

-

Tissue Loading: Incubate the tissue strips with [³H]-Choline, which is taken up by cholinergic neurons and converted into [³H]-Acetylcholine.

-

Washout: Perfuse the tissue with a physiological salt solution to wash out excess [³H]-Choline.

-

Sample Collection: Collect fractions of the perfusate at regular intervals to measure basal [³H]-ACh release.

-

Stimulation: Apply EFS to the tissue to evoke a consistent release of [³H]-ACh.

-

Drug Application: Add Cisapride to the perfusion solution and continue to collect fractions during and after its application, both under basal and EFS conditions.

-

Quantification: Measure the radioactivity in the collected fractions using liquid scintillation counting.

-

Data Analysis: Compare the amount of [³H]-ACh released in the presence of Cisapride to the amount released under control conditions to determine its effect on acetylcholine release.

Conclusion

Cisapride is a potent gastroprokinetic agent with a well-defined mechanism of action centered on 5-HT₄ receptor agonism. Its molecular properties and pharmacokinetic profile led to its clinical use for motility disorders. However, the significant off-target activity on hERG potassium channels, resulting in cardiotoxicity, ultimately led to its withdrawal from many markets. The study of Cisapride remains a valuable case study in drug development, highlighting the critical importance of receptor selectivity and thorough off-target screening to ensure patient safety. The experimental protocols detailed herein represent standard methodologies for characterizing the pharmacological profile of such compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evidence against an acetylcholine releasing action of cisapride in the human colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Evidence against an acetylcholine releasing action of cisapride in the human colon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of Acetylcholine from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

Alimix (Cisapride): A Deep Dive into its Effects on Myenteric Plexus Acetylcholine Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cisapride (B12094), commercially known as Alimix, is a prokinetic agent that enhances gastrointestinal motility. Its primary mechanism of action is the potentiation of acetylcholine (B1216132) release from the nerve endings of the myenteric plexus. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and physiological consequences of cisapride's interaction with the enteric nervous system. We will explore the signaling pathways initiated by cisapride, detail the experimental protocols used to quantify its effects on acetylcholine release, and present the quantitative data from key studies in a structured format. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development.

Introduction

Gastrointestinal motility is a complex process orchestrated by the enteric nervous system (ENS), a vast network of neurons within the gut wall. The myenteric plexus, a key component of the ENS, plays a crucial role in regulating smooth muscle contractions and peristalsis. Acetylcholine is the primary excitatory neurotransmitter released by motor neurons of the myenteric plexus, driving gut motility.[1] Dysregulation of acetylcholine release can lead to various motility disorders, including gastroparesis and constipation.

Cisapride is a substituted piperidinyl benzamide (B126) that has been utilized to treat these conditions by enhancing gastrointestinal motility.[2] Unlike direct cholinergic agonists, cisapride's action is more nuanced, involving the modulation of presynaptic serotonin (B10506) receptors on myenteric neurons.[1] This guide will dissect the specific effects of cisapride on acetylcholine release within the myenteric plexus.

Mechanism of Action: 5-HT4 Receptor Agonism

The prokinetic effects of cisapride are primarily mediated through its activity as a selective serotonin 5-HT4 receptor agonist.[1] These receptors are located on the presynaptic terminals of cholinergic neurons within the myenteric plexus.[3]

Signaling Pathway

Activation of the 5-HT4 receptor by cisapride initiates a Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which is believed to phosphorylate downstream targets involved in the machinery of neurotransmitter release, ultimately facilitating the exocytosis of acetylcholine-containing vesicles.[4]

References

- 1. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]

- 2. Cisapride. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT4 receptor activation facilitates recovery from synaptic rundown and increases transmitter release from single varicosities of myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

A Technical Guide to the Basic Research Applications of Alimix (Cisapride)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cisapride (B12094), known by trade names including Alimix and Propulsid, is a gastroprokinetic agent that enhances gastrointestinal motility.[1][2] Its primary mechanism of action is as a selective serotonin (B10506) 5-HT₄ receptor agonist, which indirectly stimulates the release of acetylcholine (B1216132) in the myenteric plexus.[1][3] While its clinical use has been heavily restricted or withdrawn in many countries due to serious cardiac side effects, namely QT interval prolongation and arrhythmias, Cisapride remains a valuable tool in basic and preclinical research.[4][5] Its well-characterized effects on both gastrointestinal and cardiac ion channel targets make it a critical reference compound for studying enteric nervous system function and for cardiac safety pharmacology. This guide provides an in-depth overview of Cisapride's core mechanisms, summarizes key quantitative data, details common experimental protocols, and visualizes its signaling pathways and research workflows.

Core Mechanism of Action

Cisapride's prokinetic effects are primarily mediated through its agonistic activity at serotonin 5-HT₄ receptors located on enteric neurons.[1][3] This interaction initiates a signaling cascade that facilitates the release of acetylcholine (ACh) from nerve terminals within the myenteric plexus.[6][7] The increased availability of ACh then acts on muscarinic receptors on gastrointestinal smooth muscle cells, leading to enhanced muscle contractions, improved coordination, and accelerated transit of contents through the esophagus, stomach, small intestine, and colon.[3][8][9] Unlike direct cholinergic agents, Cisapride's action is modulatory, enhancing the physiological release of neurotransmitters.[3]

Pharmacological Data Summary

Cisapride's utility in research stems from its well-defined pharmacological profile. Its high affinity for the 5-HT₄ receptor drives its efficacy, while its potent, off-target blockade of the hERG potassium channel is responsible for its cardiotoxicity. This duality makes it an important compound for comparative studies.

| Parameter | Target/Assay | Species/System | Value | Reference(s) |

| Gastrointestinal Effects | ||||

| Effective Concentration | Gastric Peristalsis | Guinea Pig (in vitro) | 10⁻⁷ - 10⁻⁶ M | [10] |

| Dose-Response | Muscle Contraction | Guinea Pig (in vitro) | 4 - 400 nM (Stimulatory) | [11] |

| Dose-Response | Muscle Contraction | Guinea Pig (in vitro) | 4 µM (Inhibitory) | [11] |

| Receptor Affinity | ||||

| Receptor Competition | 5-HT₄ Receptor Binding | Guinea Pig Striatum | 1.9x more potent than 5-HT | [12] |

| 4.3x more potent than mosapride (B1662829) | [12] | |||

| 26x more potent than metoclopramide | [12] | |||

| Cardiac Ion Channel Effects | ||||

| IC₅₀ | hERG K⁺ Channel Block | Mammalian Cells | 6.70 - 44.5 nM | [13] |

| IC₅₀ | Kv1.5 K⁺ Channel Block | Mammalian Cells | 21.2 µM | [13] |

| Drug Trapping | Dynamic hERG Assay | QPatch System | ~10% | [14][15][16] |

Key Experimental Protocols & Applications

Gastrointestinal Motility Assays (In Vitro)

Cisapride is frequently used as a positive control or test agent in studies investigating gut motility. The isolated organ bath technique is a foundational method for this purpose.

Objective: To measure the direct effect of Cisapride on the contractility of isolated gastrointestinal smooth muscle strips.

Detailed Protocol:

-

Tissue Preparation: Euthanize a small animal (commonly a guinea pig) and immediately excise a segment of the desired gastrointestinal tissue (e.g., distal colon, ileum, or antrum).[11][17]

-

Mounting: Dissect longitudinal or circular smooth muscle strips from the tissue segment and mount them in an organ bath containing a physiological buffer solution (e.g., Krebs solution) maintained at 37°C and continuously aerated (95% O₂ / 5% CO₂).[17]

-

Transducer Connection: Attach one end of the muscle strip to a fixed point and the other end to an isometric force transducer to record contractile activity.[17]

-

Equilibration: Allow the tissue to equilibrate under a slight, optimal tension until a stable baseline of spontaneous contractions is achieved.

-

Compound Application: Add Cisapride to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁶ M).[17]

-

Data Recording: Record changes in contractile force (amplitude) and frequency.

-

Mechanism Elucidation (Optional): To investigate the involvement of cholinergic nerves, pre-incubate the tissue with antagonists like atropine (B194438) (a muscarinic receptor blocker) or tetrodotoxin (B1210768) (a neuronal voltage-gated sodium channel blocker) before applying Cisapride.[10][17] A diminished response to Cisapride in the presence of these blockers indicates a neuronally-mediated mechanism.

Cardiac Safety & hERG Channel Assays

Cisapride's pro-arrhythmic risk has made it a benchmark compound in cardiac safety screening. It is a known blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is critical for cardiac repolarization. Its use is central to validating assays under the FDA's Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[14][15]

Objective: To quantify the inhibitory effect of Cisapride on the hERG potassium channel current using patch-clamp electrophysiology.

Detailed Protocol:

-

Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO) stably transfected to express the hERG (KCNH2) gene.[13] Culture the cells under standard conditions until they are ready for experimentation.

-

Patch-Clamp Setup: Place the cells on the stage of an inverted microscope integrated with a patch-clamp rig (manual or automated, such as QPatch).

-

Whole-Cell Configuration: Using a glass micropipette, form a high-resistance "giga-seal" with the membrane of a single cell and then rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure hERG currents. A typical protocol involves a depolarizing step (e.g., to +20 mV) to activate and then inactivate the channels, followed by a repolarizing step (e.g., to -40 mV) where a large "tail current" is measured as channels recover from inactivation.[13] The Milnes protocol is often used to assess drug trapping dynamics.[15][16]

-

Compound Application: After recording a stable baseline current, perfuse the cell with a solution containing Cisapride at a known concentration.

-

Data Measurement: Measure the reduction in the peak tail current amplitude in the presence of the drug compared to the baseline.

-

IC₅₀ Determination: Repeat the experiment with a range of Cisapride concentrations to generate a dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of the current is inhibited).[13]

Receptor Binding Assays

Competitive binding assays are used to determine the affinity of a compound like Cisapride for its target receptor.

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of Cisapride for the 5-HT₄ receptor.

Detailed Protocol:

-

Membrane Preparation: Homogenize a tissue known to be rich in 5-HT₄ receptors (e.g., guinea pig striatum) and prepare a crude membrane fraction through centrifugation.[12]

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand known to bind specifically to 5-HT₄ receptors (e.g., ³H-GR113808), and varying concentrations of unlabeled Cisapride.[12][18]

-

Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of Cisapride. The resulting curve is used to calculate the IC₅₀ value, which represents the concentration of Cisapride that displaces 50% of the specific binding of the radioligand. This value can be converted to a binding affinity constant (Kᵢ). Scatchard analysis can further reveal if the competition is affecting the binding density (Bmax) or the dissociation constant (Kd) of the radioligand.[12]

Conclusion

Despite its clinical withdrawal, this compound (Cisapride) holds a significant place in the pharmacologist's toolkit. For gastrointestinal research, it serves as a potent and specific 5-HT₄ agonist to probe the mechanisms of cholinergic neurotransmission and smooth muscle function.[10][11] For drug development and safety professionals, its well-documented and potent blockade of the hERG channel makes it an indispensable positive control for cardiac safety assays.[13] A thorough understanding of its dual activities, supported by the quantitative data and experimental protocols outlined in this guide, is essential for its effective application in a modern research setting.

References

- 1. Cisapride - Wikipedia [en.wikipedia.org]

- 2. What is Cisapride Monohydrate used for? [synapse.patsnap.com]

- 3. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]

- 4. graphyonline.com [graphyonline.com]

- 5. Cisapride: what can we learn from the rise and fall of a prokinetic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cisapride. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cisapride | Dog, Cat, Pet Medication | PetMD [petmd.com]

- 8. Cisapride: a gastrointestinal prokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Effect of cisapride on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect and mechanism of the prokinetic action of cisapride on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CiPA cardiac ion channel assays [metrionbiosciences.com]

- 15. sophion.com [sophion.com]

- 16. metrionbiosciences.com [metrionbiosciences.com]

- 17. Effects of cisapride on feline colonic smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Alimix (Cisapride): An In-depth Technical Guide for the Study of Gastrointestinal Motility Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Alimix (Cisapride), a potent gastroprokinetic agent, for its application in the research of gastrointestinal (GI) motility disorders. Cisapride, a selective serotonin (B10506) 5-HT₄ receptor agonist, has been instrumental in elucidating the mechanisms of GI motility and serves as a valuable pharmacological tool. This document details its mechanism of action, presents key quantitative data in structured tables, and provides detailed experimental protocols for its use in both in vitro and in vivo models. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its pharmacological effects and experimental applications. Despite its withdrawal from many markets for human use due to cardiac side effects, Cisapride remains a critical compound for preclinical research in GI physiology and pharmacology.

Introduction

Gastrointestinal motility is a complex, coordinated process involving the smooth muscle of the GI tract, enteric neurons, and various neurotransmitters. Dysregulation of this process leads to a spectrum of motility disorders, including gastroparesis, chronic constipation, and gastroesophageal reflux disease (GERD).[1] this compound, with its active ingredient Cisapride, emerged as a significant therapeutic agent for these conditions by enhancing GI motor activity.[2]

Cisapride's primary mechanism of action is the selective agonism of serotonin 5-HT₄ receptors located on enteric neurons.[3][4] This action facilitates the release of acetylcholine (B1216132), a key excitatory neurotransmitter in the myenteric plexus, thereby stimulating smooth muscle contraction and promoting coordinated peristalsis throughout the GI tract.[4][5] Its prokinetic effects are observed from the esophagus to the colon.[1]

While its clinical use has been curtailed due to an association with cardiac arrhythmias stemming from the blockade of hERG potassium channels, Cisapride's well-defined mechanism of action makes it an invaluable tool for researchers studying the intricate regulation of GI motility.[6][7] This guide aims to provide the necessary technical information for its effective use in a research setting.

Mechanism of Action

Cisapride's prokinetic effects are primarily mediated through the activation of 5-HT₄ receptors on enteric neurons. This interaction initiates a signaling cascade that culminates in the enhanced release of acetylcholine (ACh) at the neuromuscular junction within the myenteric plexus.[4][8] The released ACh then binds to muscarinic receptors on gastrointestinal smooth muscle cells, leading to their contraction and an increase in motility.[5]

Some studies suggest that Cisapride may also possess weak 5-HT₃ receptor antagonist properties, which could contribute to its overall effect by modulating the inhibitory influence of serotonin on the myenteric plexus.[9] However, its primary and most significant action is through the 5-HT₄ receptor pathway.

Signaling Pathway Diagram

Caption: Mechanism of action of Cisapride.

Quantitative Data

The following tables summarize key quantitative parameters of Cisapride, providing a basis for dose-selection and interpretation of experimental results.

Table 1: Receptor Binding and Functional Activity

| Parameter | Receptor/Channel | Species/System | Value | Reference(s) |

| EC₅₀ | 5-HT₄ Receptor | - | 140 nM | [10][11] |

| EC₅₀ | Guinea Pig Ileum (contractile response to electrical stimulation) | Guinea Pig | 9.2 x 10⁻⁹ M | [12] |

| EC₅₀ | Guinea Pig Colon Ascendens (contraction) | Guinea Pig | 3.5 x 10⁻⁸ M | [12] |

| IC₅₀ | hERG Channel | - | 9.4 nM | [10][11] |

| IC₅₀ | hERG Channel (tail currents at +25 mV, 20-22°C) | CHO-K1 cells | 16.4 nM | [13] |

| IC₅₀ | hERG Channel (tail currents at +25 mV, 37°C) | CHO-K1 cells | 23.6 nM | [13] |

| IC₅₀ | Kv4.3 Channel | CHO cells | 9.8 µM | [11] |

| Binding Affinity (vs. ³H-GR113808) | 5-HT₄ Receptor | Guinea Pig Striatal Membranes | More potent than 5-HT, mosapride, zacopride, and metoclopramide | [14][15] |

Table 2: Pharmacokinetic Properties

| Parameter | Species | Value | Reference(s) |

| Bioavailability (Oral) | Human | 30-40% | [3] |

| Protein Binding | Human | 97.5% | [3] |

| Metabolism | Human | Liver (CYP3A4), Intestinal | [3] |

| Elimination Half-life | Human | 10 hours | [3] |

| Elimination Half-life (Elderly) | Human | ~21.8 hours | [16] |

| Bioavailability (Oral) | Cat | 29.0 ± 22.6% | [17] |

| Elimination Half-life (Oral) | Cat | 5.27 ± 3.16 hours | [17] |

| Elimination Half-life (IV) | Cat | 5.19 ± 3.77 hours | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Cisapride to study GI motility.

In Vitro Studies

This assay is a classic method to assess the contractile or relaxant effects of compounds on intestinal smooth muscle.

-

Experimental Workflow Diagram

Caption: Workflow for isolated guinea pig ileum assay.

-

Detailed Protocol:

-

Animal Euthanasia and Tissue Dissection: Humanely euthanize a guinea pig by a method approved by the institutional animal care and use committee. Open the abdomen and locate the ileocecal junction. Carefully dissect a segment of the ileum, placing it immediately into a petri dish containing warmed (32-33°C) and oxygenated Tyrode's or Krebs-Henseleit solution.[10]

-

Tissue Preparation: Gently flush the lumen of the ileum segment with the physiological salt solution to remove its contents. Cut the ileum into 2-3 cm long segments.[10]

-

Physiological Salt Solutions:

-

Tyrode's Solution (Composition per liter): NaCl 8.0 g, KCl 0.2 g, CaCl₂ 0.2 g, MgCl₂ 0.1 g, NaH₂PO₄ 0.05 g, NaHCO₃ 1.0 g, Glucose 1.0 g.

-

Krebs-Henseleit Solution (Composition in mM): NaCl 118.0, KCl 4.7, CaCl₂ 2.52, MgSO₄ 1.64, NaHCO₃ 24.88, KH₂PO₄ 1.18, Glucose 5.55.[13][18] Continuously aerate the solution with carbogen (B8564812) (95% O₂, 5% CO₂).[18]

-

-

Tissue Mounting: Tie one end of the ileum segment to a tissue holder and the other end to an isometric force transducer. Mount the tissue in an organ bath containing the physiological salt solution maintained at 32-33°C and continuously bubbled with carbogen.[10]

-

Equilibration: Apply a resting tension of 0.5 g to the tissue and allow it to equilibrate for at least 30 minutes. During this period, wash the tissue with fresh physiological salt solution every 5-10 minutes.[10][19]

-

Drug Administration: Prepare stock solutions of Cisapride in an appropriate solvent (e.g., DMSO) and make serial dilutions in the physiological salt solution. Add cumulative concentrations of Cisapride to the organ bath at regular intervals, allowing the response to stabilize before adding the next concentration.

-

Data Acquisition and Analysis: Record the contractile responses using a data acquisition system. Measure the amplitude or area under the curve of the contractions. Plot a concentration-response curve and calculate the EC₅₀ value.

-

This assay directly measures the effect of Cisapride on the release of acetylcholine from enteric neurons.

-

Detailed Protocol:

-

Tissue Preparation: Prepare longitudinal muscle-myenteric plexus strips from the guinea pig ileum.[17]

-

Radiolabeling: Incubate the tissue preparations with [³H]choline to allow for its uptake and conversion to [³H]acetylcholine.[17][20]

-

Superfusion: Place the radiolabeled tissue in a superfusion chamber and perfuse with a physiological salt solution containing an acetylcholinesterase inhibitor (e.g., physostigmine) to prevent the breakdown of released acetylcholine.[17]

-

Stimulation and Sample Collection: After a washout period to remove excess [³H]choline, collect baseline fractions of the superfusate. Then, add Cisapride to the superfusion medium and continue collecting fractions. Electrical field stimulation or high potassium can be used as a positive control to evoke acetylcholine release.[17][20]

-

Quantification: Measure the radioactivity in the collected fractions using liquid scintillation counting to determine the amount of [³H]acetylcholine released.

-

Data Analysis: Express the results as a percentage of total tissue radioactivity or as a fractional release rate.

-

In Vivo Studies

This model allows for the chronic measurement of GI motility in conscious, unrestrained animals.

-

Experimental Workflow Diagram

Caption: Workflow for in vivo GI motility measurement.

-

Detailed Protocol:

-

Surgical Implantation of Force Transducers: Under general anesthesia and sterile surgical conditions, implant strain gauge force transducers on the serosal surface of the stomach, small intestine, and colon of dogs.[4][21] The transducers should be oriented to measure either circular or longitudinal muscle contractions.

-

Post-operative Care and Recovery: Allow the animals to recover fully from surgery, which may take several weeks.

-

Data Recording: House the dogs in a comfortable environment that allows for the connection of the transducer leads to a data acquisition system. Record baseline GI motility in the fasted state.[4]

-

Drug Administration: Administer Cisapride orally or intravenously at various doses.

-

Post-drug Recording: Continuously record the GI contractile activity for several hours after drug administration.

-

Data Analysis: Analyze the recordings to determine changes in the frequency, amplitude, and coordination of contractions. Quantify parameters such as the motility index.

-

Various methods can be employed to assess the effect of Cisapride on gastric emptying.

-

Scintigraphy: This is considered the gold standard for measuring gastric emptying.

-

Meal Preparation: Prepare a test meal (e.g., canned dog food) labeled with a radionuclide such as ⁹⁹ᵐTc.[8][22]

-

Administration: After an overnight fast, feed the labeled meal to the animal.

-

Imaging: Acquire images of the stomach using a gamma camera at regular intervals.[22]

-

Data Analysis: Quantify the amount of radioactivity remaining in the stomach over time to calculate the gastric emptying rate and half-time.[23]

-

-

Wireless Motility Capsule: A non-invasive method to measure gastric emptying time, pH, and pressure.

-

Administration: After an overnight fast, a wireless motility capsule is orally administered to the dog, followed by a test meal.[2][24]

-

Data Collection: A receiver worn by the dog collects data from the capsule.[2]

-

Data Analysis: The time from ingestion until the capsule passes into the small intestine (indicated by a sharp pH change) is the gastric emptying time.

-

Mandatory Visualizations

hERG Channel Blockade Assay Workflow

Caption: Workflow for hERG channel blockade assay.

Logical Relationship of Cisapride's Effects

Caption: Logical relationship of Cisapride's effects.

Conclusion

Cisapride, through its potent 5-HT₄ receptor agonist activity, remains a cornerstone for the pharmacological investigation of gastrointestinal motility. This guide has provided a detailed overview of its mechanism of action, key quantitative data, and comprehensive experimental protocols to facilitate its use in a research context. While its clinical application is limited by safety concerns, its utility as a research tool is undeniable. The provided methodologies and data serve as a valuable resource for scientists and researchers aiming to further unravel the complexities of gastrointestinal physiology and pathophysiology. Careful consideration of its hERG channel blocking activity is crucial in the design and interpretation of experiments.

References

- 1. buffersandreagents.com [buffersandreagents.com]

- 2. researchgate.net [researchgate.net]

- 3. Scintigraphic measurement of regional gastrointestinal transit in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. Direct evidence for a release of acetylcholine from the myenteric plexus of guinea pig small intestine by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]